Benzenesulfonamide, N-(5-methoxy-1H-indol-2-yl)-4-methyl-

Description

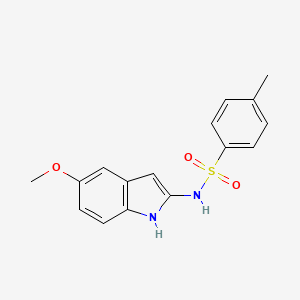

Benzenesulfonamide, N-(5-methoxy-1H-indol-2-yl)-4-methyl- (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a 4-methyl-substituted benzene ring linked to a 5-methoxyindole moiety via a sulfonamide bridge. The sulfonamide group (-SO₂NH-) enhances solubility and hydrogen-bonding capacity, which is critical for pharmacological applications.

Properties

CAS No. |

61768-18-1 |

|---|---|

Molecular Formula |

C16H16N2O3S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(5-methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22(19,20)18-16-10-12-9-13(21-2)5-8-15(12)17-16/h3-10,17-18H,1-2H3 |

InChI Key |

MNLVQUBODRPZCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed C-H Functionalization

Dirhodium tetrakis(octanoate) (Rh₂(Oct)₄) has emerged as an effective catalyst for constructing the indole-sulfonamide bond. In a representative procedure, 5-methoxyindole (0.2 mmol) reacts with 4-methylbenzenesulfonyl chloride (0.24 mmol) in 1,2-dichloroethane at 60°C for 6 hours, achieving an 87% isolated yield. Key advantages include:

- Solvent optimization : 1,2-Dichloroethane outperforms toluene (85% vs. 81% yield) due to enhanced catalyst solubility.

- Temperature sensitivity : Reducing the temperature from 100°C to 60°C improves yield by 15%, likely due to suppressed side reactions.

Table 1 : Rhodium catalyst screening for sulfonamide formation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Rh₂(Oct)₄ | DCE | 60 | 6 | 87 |

| Rh₂(OAc)₄ | Toluene | 100 | 6 | 76 |

| Rh₂(S-DOSP)₄ | DCE | 60 | 8 | 69 |

Palladium-Mediated Buchwald-Hartwig Amination

Palladium(II) acetate enables coupling between 2-amino-5-methoxyindole and 4-methylbenzenesulfonyl chloride under acidic conditions. A optimized protocol uses:

- Catalytic system : Pd(OAc)₂ (10 mol%) with 70% aqueous HClO₄ in chloroform.

- Scalability : The reaction maintains a 78% yield when scaled to 1 mmol, demonstrating industrial viability.

- Mechanistic insight : Kinetic studies suggest rate-determining oxidative addition of the sulfonyl chloride to Pd(0).

Nucleophilic Substitution Strategies

Iodine-Mediated Indole Functionalization

A two-step sequence achieves N-sulfonylation via in situ iodination:

- Iodination : 5-Methoxyindole reacts with molecular iodine (1.0 equiv) in acetonitrile at 25°C for 4 hours.

- Sulfonylation : Subsequent treatment with 4-methylbenzenesulfonamide (1.2 equiv) and Cs₂CO₃ yields the target compound in 57% overall yield.

Critical parameters :

- Base selection : Cesium carbonate outperforms K₂CO₃ by suppressing N-allylation side reactions.

- Purification : Silica gel chromatography with ethyl acetate/hexane (15:85) effectively removes iodinated byproducts.

Tandem Cyclization-Sulfonylation Approaches

Copper-Catalyzed Domino Reactions

Copper iodide (10 mol%) facilitates concurrent indole cyclization and sulfonamide formation in a single pot:

- Conditions : K₂CO₃ (1.1 equiv) in acetonitrile at 75°C for 24 hours.

- Substrate scope : Tolerates electron-withdrawing groups on the benzenesulfonyl moiety (e.g., -F, -CF₃) with 52–64% yields.

Limitations :

- Requires stoichiometric tetrabutylammonium iodide as phase-transfer catalyst.

- Prolonged reaction times (36 hours) needed for sterically hindered substrates.

Reaction Optimization and Kinetic Analysis

Temperature-Conversion Profiles

Comparative studies reveal distinct optimal ranges:

Solvent Effects on Reaction Efficiency

Dielectric constant (ε) correlates with yield in polar aprotic solvents:

| Solvent | ε | Yield (%) |

|---|---|---|

| 1,2-DCE | 10.4 | 87 |

| Chloroform | 4.8 | 60 |

| Acetonitrile | 37.5 | 52 |

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-hydroxyindole derivatives.

Reduction: Formation of N-(5-methoxy-1H-indol-2-yl)-4-methylbenzenamine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-1H-indol-2-yl)-4-m

Biological Activity

Benzenesulfonamide, N-(5-methoxy-1H-indol-2-yl)-4-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the synthesis, biological evaluations, and case studies related to this compound.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by its unique benzenesulfonamide structure combined with an indole moiety. Its structural features contribute to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, one study reported that certain benzenesulfonamide derivatives showed up to 94.69% inhibition of carrageenan-induced rat paw edema at various time intervals (1, 2, and 3 hours) . This suggests that the compound may effectively reduce inflammation in vivo.

2. Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been extensively studied. The minimum inhibitory concentration (MIC) values for several derivatives against various pathogens were reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

These findings highlight the potential of these compounds as effective antimicrobial agents .

3. Anticancer Activity

Recent studies have explored the anticancer properties of benzenesulfonamide derivatives, particularly in targeting pancreatic cancer cells. A library of indolyl sulfonamides was synthesized and evaluated for cytotoxicity against several pancreatic cancer cell lines. Notably, some compounds displayed IC50 values less than 5 μM, indicating potent cytotoxic effects . The potential mechanism involves metabolic inhibition of ATP production, making these compounds promising candidates for targeted cancer therapies.

Case Study: Synthesis and Evaluation of Indolyl Sulfonamides

A significant study focused on synthesizing a series of indolyl sulfonamides to evaluate their biological activities against pancreatic cancer cell lines. The study revealed that certain derivatives exhibited strong cytotoxic effects with IC50 values below 5 μM across multiple cancer cell lines, suggesting their potential as effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various benzenesulfonamide derivatives against common bacterial strains. The results demonstrated that specific compounds had remarkable activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Indole- vs. Oxadiazole-Containing Derivatives

- Target Compound : Combines a 5-methoxyindole with a 4-methylbenzenesulfonamide. The indole core may facilitate π-π stacking and hydrogen bonding, as seen in analogs like N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide (CID 876891-37-1), which shares an indole-sulfonamide scaffold .

- Oxadiazole Analogs : E.g., (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide () replaces the indole with a 1,3,4-oxadiazole ring. Oxadiazoles are rigid, electron-deficient heterocycles that enhance metabolic stability but may reduce π-stacking compared to indoles .

Tetrahydropyridine-Linked Sulfonamides

Compounds such as N-(3-Benzyl-6-(4-methoxyphenyl)-4-phenyl-1-tosyl-1,2,3,4-tetrahydropyridin-2-yl)-4-methyl benzenesulfonamide (4-5c, ) incorporate a tetrahydropyridine ring, increasing conformational flexibility. This contrasts with the planar indole system in the target compound, which likely restricts rotational freedom and enhances target binding specificity .

Substituent Effects on Physicochemical Properties

Crystallographic and Spectroscopic Insights

- Crystal Packing : In oxadiazole derivatives (), π-π stacking (inter-planar distance = 3.01 Å) and N–H···N hydrogen bonds stabilize the crystal lattice. The target compound’s indole ring may exhibit similar stacking but with stronger hydrogen bonding due to the -NH group in the indole core .

- NMR/HRMS Validation : Analogs like 4-5c and 4-5d () were confirmed via ¹H/¹³C NMR and HRMS, with δ(H) ranges of 1.51–8.02 ppm and molecular weight errors <0.005 Da. The target compound would likely show analogous indole proton signals near δ 7.0–7.5 ppm .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling sulfonyl chloride intermediates with indole derivatives. Key steps include:

- Reagent selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation .

- Solvent and temperature : Reactions in dichloromethane (DCM) at 0°C minimize side reactions and improve yield (e.g., 37–73% yields reported for analogous compounds) .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating pure products.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR verify substituent positions and chemical environments. For example, the 5-methoxy group on the indole ring appears as a singlet at ~3.8 ppm in NMR .

- X-ray crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-III (for visualization) provides absolute configuration and intermolecular interactions. SHELX programs are robust for small-molecule refinement, even with twinned data .

Q. What in vitro assays are appropriate for initial evaluation of biological activity, such as NLRP3 inflammasome inhibition?

- Methodological Answer :

- Cell-based assays : Use THP-1 macrophages or primary human monocytes to measure IL-1β secretion via ELISA after NLRP3 activation (e.g., ATP or nigericin stimulation) .

- Dose-response studies : Test compound concentrations (0.1–100 µM) to calculate IC values. Positive controls like MCC950 validate assay reliability .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- Data collection : High-resolution (<1.0 Å) data reduce refinement errors. Use synchrotron sources for weak diffraction cases .

- Refinement in SHELXL : Apply restraints for disordered moieties (e.g., methoxy groups) and validate with R values. For example, SHELXL’s TWIN command handles twinned crystals effectively .

- ORTEP-III visualization : Generate thermal ellipsoid plots to assess positional disorder and hydrogen-bonding networks .

Q. What computational approaches predict binding interactions between this compound and target proteins like NLRP3?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the sulfonamide into NLRP3’s NACHT domain. Prioritize poses with hydrogen bonds to key residues (e.g., Arg578) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose convergence .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

- Methodological Answer :

- Substituent variation : Test analogues with halogen (Cl, F) or methyl groups at the 4-position of the benzene ring to evaluate steric and electronic effects on activity .

- Bioisosteric replacement : Replace the indole ring with pyrazole or imidazole cores to enhance solubility while maintaining π-π stacking interactions .

- Pharmacophore modeling : Use MOE or Phase to identify essential features (e.g., sulfonamide as a hydrogen-bond acceptor) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Data validation : Cross-check docking results with mutagenesis studies. For example, if simulations suggest a key interaction with Tyr859, validate via site-directed mutagenesis .

- Solubility correction : Adjust computational models for solvation effects (e.g., using PBS in MD simulations) if poor correlation arises from aggregation in vitro .

- Crystallographic validation : Resolve co-crystal structures of the compound bound to the target to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.